molecular formula C12H12ClN3O B1488658 2-[(3-Chloropyrazin-2-yl)amino]-1-phenylethan-1-ol CAS No. 1284904-82-0

2-[(3-Chloropyrazin-2-yl)amino]-1-phenylethan-1-ol

Cat. No. B1488658
CAS RN: 1284904-82-0
M. Wt: 249.69 g/mol
InChI Key: CEDOTNJBEQQIIO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using single crystal X-ray diffraction . The molecules are held together through intermolecular N–H…O and C–H…O interactions. The nitrogen (N) atom of the pyrazine ring has exhibited trifurcated intramolecular relations through C–H…N, N…C, and N…O incorporating S(5), S(6), and S(7) ring motifs, respectively .

Mechanism of Action

Target of Action

The primary target of 2-[(3-Chloropyrazin-2-yl)amino]-1-phenylethan-1-ol is currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary target, it is challenging to determine the exact biochemical pathways affected by 2-[(3-Chloropyrazin-2-yl)amino]-1-phenylethan-1-ol . Once the target is identified, it will be possible to map out the biochemical pathways involved.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-[(3-Chloropyrazin-2-yl)amino]-1-phenylethan-1-ol are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of 2-[(3-Chloropyrazin-2-yl)amino]-1-phenylethan-1-ol’s action are currently unknown . These effects can be determined through experimental studies once the compound’s primary target and mode of action are identified.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-[(3-Chloropyrazin-2-yl)amino]-1-phenylethan-1-ol . These factors may include pH, temperature, presence of other molecules, and the specific cellular environment.

Future Directions

The future directions for the study of “2-[(3-Chloropyrazin-2-yl)amino]-1-phenylethan-1-ol” and similar compounds could include further investigation of their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and potential applications in various fields such as pharmaceuticals, perfumes, and agrochemicals .

properties

IUPAC Name

2-[(3-chloropyrazin-2-yl)amino]-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c13-11-12(15-7-6-14-11)16-8-10(17)9-4-2-1-3-5-9/h1-7,10,17H,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDOTNJBEQQIIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC2=NC=CN=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Chloropyrazin-2-yl)amino]-1-phenylethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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